N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-Methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: D103-0006) is a synthetic chromene-derived carboxamide with a molecular formula of C₁₈H₁₅NO₄ (molecular weight: 309.32 g/mol). Its structure comprises a 4H-chromene-2-carboxamide core substituted with a 6-methyl group on the chromene ring and a 4-methoxyphenyl group on the carboxamide nitrogen (). The compound is primarily utilized as a screening agent in drug discovery, available in formats such as glass vials and 96-tube racks for high-throughput assays. Its IUPAC name and SMILES string (see ) confirm the planar chromene scaffold and the electron-donating methoxy group on the phenyl ring, which may influence solubility, crystallinity, and bioactivity.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-11-3-8-16-14(9-11)15(20)10-17(23-16)18(21)19-12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,19,21) |
InChI Key |
YLIXGBIQTSSXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-methoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation . The exact molecular pathways involved may vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be contextualized by comparing it to analogs with modified substituents or core scaffolds. Below is a detailed analysis:
Substituent Effects on Chromene and Phenyl Rings
Table 1: Substituent Comparison of Chromene-2-carboxamide Derivatives
- Chromene Substituents: The 6-methyl group in the target compound reduces steric hindrance compared to the 6-ethyl substituent in ’s analog. The 4-oxo group in both compounds stabilizes the chromene core via resonance, a feature critical for maintaining planarity and hydrogen-bonding capacity ().
- Phenyl Substituents: The 4-methoxy group in the target compound is electron-donating, which may enhance π-π stacking interactions in crystal lattices () or modulate receptor binding in biological systems ().
Structural and Crystallographic Comparisons
Hydrogen-Bonding Motifs :
- In , N-(4-methoxyphenyl)piperazin-ium salts form infinite chains via N–H···O and O–H···O hydrogen bonds. While the target compound lacks a piperazine ring, its carboxamide and methoxy groups could participate in similar interactions, influencing crystal packing or solubility .
- Quantum chemical calculations () suggest that ionic interactions dominate periodicity in salts; however, neutral carboxamides like the target compound may rely more on van der Waals forces and hydrophobic effects.
- Dihedral Angles and Conformation: The dihedral angles between aryl rings in ’s salts range from 62.3° to 68.4°, indicating non-planar arrangements. For the target compound, a similar angle between the chromene core and methoxyphenyl group might reduce crystallinity compared to fully planar systems, affecting melting points or dissolution rates .
Key Research Findings and Implications
Substituent-Driven Design :
Future Directions :
This analysis synthesizes structural, crystallographic, and functional data from diverse sources, providing a framework for rational design of chromene-2-carboxamide derivatives in medicinal and materials chemistry.
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